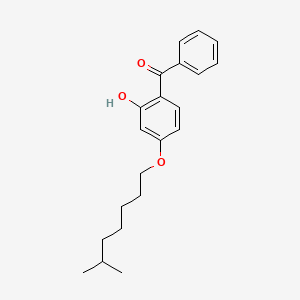

2-Hydroxy-4-isooctoxybenzophenone

描述

2-Hydroxy-4-isooctoxybenzophenone (CAS: 134701-20-5) is a benzophenone derivative widely utilized as a UV stabilizer in polymers, coatings, and adhesives. Its structure features a benzophenone core substituted with a hydroxyl group at the 2-position and an isooctyloxy group (a branched C8 alkyl chain) at the 4-position. This configuration enables efficient absorption of UV light in the 290–400 nm range, protecting materials from photodegradation. The isooctyloxy group enhances solubility in non-polar matrices, reducing migration in polyolefins and improving long-term stability .

属性

CAS 编号 |

33059-05-1 |

|---|---|

分子式 |

C21H26O3 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

[2-hydroxy-4-(6-methylheptoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C21H26O3/c1-16(2)9-5-4-8-14-24-18-12-13-19(20(22)15-18)21(23)17-10-6-3-7-11-17/h3,6-7,10-13,15-16,22H,4-5,8-9,14H2,1-2H3 |

InChI 键 |

HLVLKTYUBIGFFB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-(isooctoxy)benzophenone can be synthesized by the reaction of isooctyl chloride with resorcinol in the presence of sodium carbonate and sodium iodide in acetone. The reaction is typically carried out at a temperature of 150°C for about 4 hours, yielding the desired product with a high efficiency of 97% .

Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-4-(isooctoxy)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as distillation and recrystallization to meet industry standards .

化学反应分析

Types of Reactions: 2-Hydroxy-4-(isooctoxy)benzophenone undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Substitution: The isooctoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Major Products:

Oxidation: Formation of benzophenone derivatives with additional carbonyl groups.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various alkoxy-substituted benzophenones.

科学研究应用

2-Hydroxy-4-(isooctoxy)benzophenone has a wide range of applications in scientific research, including:

作用机制

The primary mechanism of action of 2-Hydroxy-4-(isooctoxy)benzophenone involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This process helps protect materials and biological tissues from UV-induced damage .

Molecular Targets and Pathways:

UV Absorption: The benzophenone structure allows for efficient absorption of UV radiation, particularly in the UV-A and UV-B regions.

Antioxidant Activity: The hydroxy group contributes to the compound’s antioxidant properties, neutralizing free radicals generated by UV exposure.

相似化合物的比较

Comparison with Structurally Similar Benzophenone Derivatives

Key Compounds for Comparison

- 2-Hydroxy-4-methoxybenzophenone (Oxybenzone, CAS: 131-57-7): A common UV filter in sunscreens and plastics.

- 2,2'-Dihydroxy-4-methoxybenzophenone (Dioxybenzone, CAS: 1843-05-6): Used in cosmetics and coatings for broader UV absorption.

- 2-Hydroxy-4-octoxybenzophenone (CAS: 1843-05-6): A linear alkyl analog with similar applications.

Structural and Functional Differences

| Property | 2-Hydroxy-4-isooctoxybenzophenone | 2-Hydroxy-4-methoxybenzophenone | 2-Hydroxy-4-octoxybenzophenone |

|---|---|---|---|

| Molecular Weight | 326.4 g/mol | 228.2 g/mol | 340.5 g/mol |

| Substituents | 2-OH, 4-isooctyloxy | 2-OH, 4-OCH3 | 2-OH, 4-linear C8H17O |

| UV λmax | 285 nm, 325 nm | 280 nm, 325 nm | 285 nm, 325 nm |

| Solubility in Hexane | High | Low | Moderate |

| Thermal Stability | >250°C | ~200°C | >250°C |

| Primary Use | Polyethylene, PVC | Sunscreens, PET | Polypropylene |

Key Findings:

Alkyl Chain Impact: The branched isooctyloxy group in 2-Hydroxy-4-isooctoxybenzophenone improves compatibility with non-polar polymers like polyethylene compared to the smaller methoxy group in Oxybenzone, which is prone to migration .

UV Absorption: All three compounds share similar UV absorption profiles due to the conserved 2-hydroxybenzophenone chromophore. However, the alkyl chain length influences solubility and volatility, affecting application-specific performance .

Thermal Stability : The isooctyloxy and octoxy derivatives exhibit superior thermal stability (>250°C) compared to methoxy analogs, making them suitable for high-temperature processing .

Comparative Research Findings

Efficacy in Polyolefins

Studies show that 2-Hydroxy-4-isooctoxybenzophenone retains >90% efficiency in polyethylene after 1,000 hours of UV exposure, outperforming Oxybenzone (60% retention) due to reduced volatility and better matrix compatibility .

Cost and Availability

- The isooctyloxy derivative is ~20% more expensive than linear alkyl analogs due to branched-chain synthesis complexity .

生物活性

2-Hydroxy-4-isooctoxybenzophenone, also known as Sumisorb 130 , is a chemical compound primarily used as a UV stabilizer in various applications, including cosmetics and agricultural products. This compound has garnered attention due to its biological activity, particularly its effects on human health and the environment.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-4-isooctoxybenzophenone can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 278.39 g/mol

- CAS Number : 18602-70-1

The presence of the hydroxyl group (-OH) and the isooctoxy group contributes to its properties as a UV filter, allowing it to absorb harmful UV radiation effectively.

Research indicates that 2-Hydroxy-4-isooctoxybenzophenone exhibits several biological activities:

- UV Absorption : It acts as an effective UV filter by absorbing UV radiation, thus preventing skin damage and photoaging. This property is crucial in sunscreen formulations where it enhances the SPF (Sun Protection Factor) effectiveness .

- Endocrine Disruption : Some studies have suggested that benzophenone derivatives, including this compound, may exhibit endocrine-disrupting properties. For instance, it has been shown to interact with estrogen receptors in vitro, potentially leading to hormonal imbalances .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, including bacteria and viruses .

Case Study 1: Estrogenic Activity in Animal Models

A study investigated the estrogenic effects of benzophenone derivatives in ovariectomized adult rats. The findings suggested that exposure to benzophenone-2 (a related compound) resulted in altered expression patterns of estrogen receptors, indicating potential hormonal disruption . This raises concerns about the long-term exposure of humans to such compounds through cosmetics.

Case Study 2: Efficacy in Sunscreen Formulations

In a comparative analysis of sunscreen formulations, 2-Hydroxy-4-isooctoxybenzophenone was evaluated for its sun protection efficacy. The results demonstrated a significant increase in SPF when combined with inorganic UV filters, highlighting its role as a synergistic agent in enhancing photoprotection .

Toxicological Profile

The toxicological profile of 2-Hydroxy-4-isooctoxybenzophenone reveals several important considerations:

- Acute Toxicity : Classified as an acute oral toxin (Toxicity Category 4), it poses risks if ingested .

- Skin Sensitization : It has been noted to cause skin sensitization reactions in some individuals .

- Environmental Impact : As a UV filter, it has been detected in aquatic environments, raising concerns about its ecological effects on marine life .

Data Table: Biological Activities and Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。